
3,11-Dimethylnonacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Dimethylnonacosane is a hydrocarbon with the molecular formula C₃₁H₆₄. It is a long-chain alkane that has been studied for its role in various biological processes, particularly in insects. This compound is notable for its presence in the cuticular waxes of certain insects, where it functions as a pheromone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylnonacosane typically involves the use of well-known organic synthesis techniques. One common method includes the C-alkylation of smaller alkanes followed by a series of reactions such as ionic hydrogenation and decarboxylation. For example, starting from 1,8-octane-diol and 1-octadecanol, the compound can be synthesized through a series of C-alkylation reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale organic synthesis techniques similar to those used in laboratory settings. The use of cost-effective and scalable reactions, such as those involving ethyl acetoacetate synthesis, is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3,11-Dimethylnonacosane can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the compound.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of ketones and alcohols.
Reduction: Reduction typically results in the formation of simpler alkanes.
Substitution: Halogenation can produce various haloalkanes
Applications De Recherche Scientifique
3,11-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound in the study of long-chain hydrocarbons and their reactions.
Medicine: While direct medical applications are limited, understanding its role in biological systems can contribute to the development of pest control methods.
Industry: It can be used in the formulation of synthetic pheromones for pest management.
Mécanisme D'action
The mechanism of action of 3,11-Dimethylnonacosane primarily involves its role as a pheromone. In insects, it interacts with specific receptors that trigger behavioral responses such as mating. The molecular targets are typically olfactory receptors in the insects, and the pathways involved include signal transduction mechanisms that lead to changes in behavior .
Comparaison Avec Des Composés Similaires
3,11-Dimethylnonacosan-2-one: This compound is an oxidation product of 3,11-Dimethylnonacosane and also functions as a pheromone.
3,11-Dimethylheptacosane: Another related compound that shares similar biological functions.
Uniqueness: this compound is unique due to its specific role in insect communication. Its structure allows it to be a highly effective pheromone, making it a valuable compound for studying insect behavior and developing pest control strategies .
Propriétés
Numéro CAS |
73189-62-5 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
3,11-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-28-31(4)29-26-23-20-22-24-27-30(3)6-2/h30-31H,5-29H2,1-4H3 |
Clé InChI |
WLFYTAXZEHFXKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
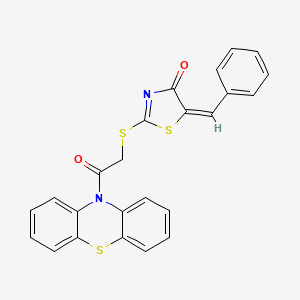
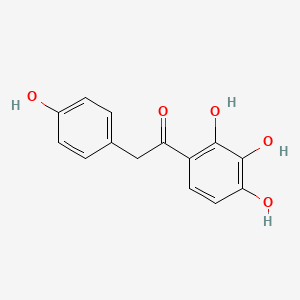
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)

![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)

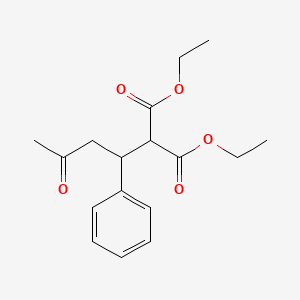
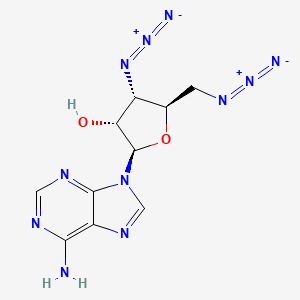
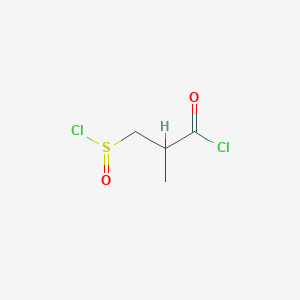
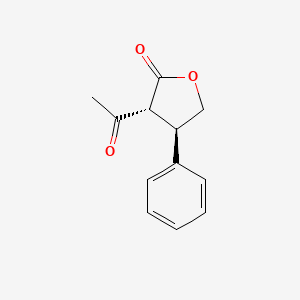
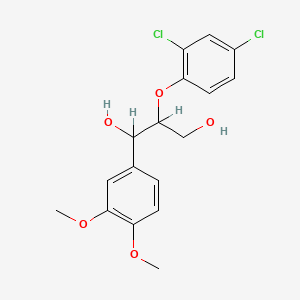
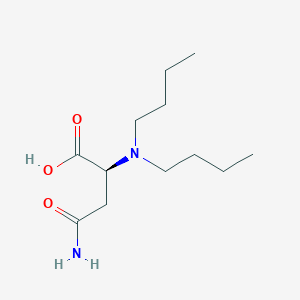
![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)
